

PqsR-IN-3 research papers

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Compound Focus: PqsR-IN-3

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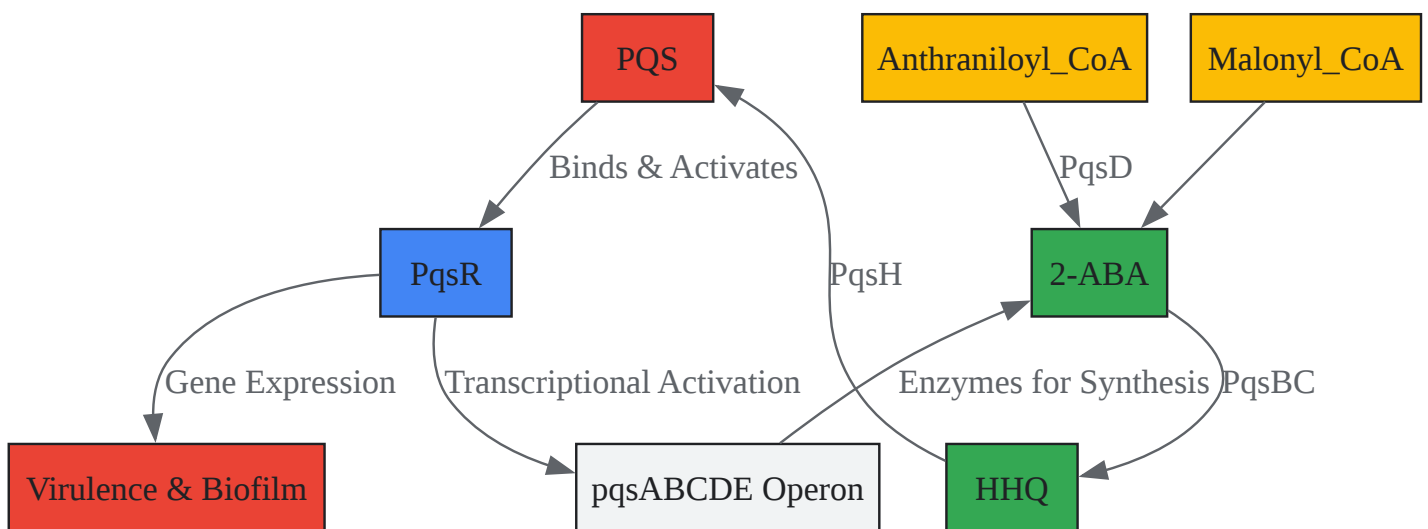
Based on available chemical catalog data, here are the known characteristics of PqsR/LasR-IN-3 [1].

Property	Description
CAS Number	2581109-51-3 [1]
Molecular Formula	C ₁₄ H ₁₇ NO ₅ S [2]
Molecular Weight	311.35 g/mol [2]
Bioactivity	Potent inhibitor of PqsR & LasR quorum-sensing systems in <i>P. aeruginosa</i> ; also inhibits hERG (IC ₅₀ 109.01 μM) [1].
Physical Form	White to off-white solid powder [1]
Solubility	~100 mg/mL in DMSO (~321.18 mM) [1]

The Role of PqsR in Quorum Sensing

PqsR is a LysR-type transcriptional regulator and a key component in the *P. aeruginosa* quorum sensing (QS) system [3]. It is activated by alkyl-quinolone (AQ) signal molecules like **HHQ** and **PQS**, which drives expression of virulence genes and biofilm formation [3] [4]. Inhibiting PqsR blocks this signaling pathway, attenuating bacterial virulence without killing the bacteria, which represents a promising approach for novel anti-infective therapies [3] [5].

The diagram below illustrates the PQS biosynthesis pathway and the role of PqsR.



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Research on Other PqsR Inhibitors

While specific papers on **PqsR-IN-3** are unavailable, recent studies on other PqsR inhibitors can inform your research.

- **Recent Discovery Efforts:** A 2024 study reported a potent **1H-benzo[d]imidazole** derivative (compound **6f**) as a PqsR antagonist. It inhibited the PqsR-controlled reporter fusion at submicromolar concentrations and significantly reduced pyocyanin and quinolone production in *P. aeruginosa* [6].
- **Virtual Screening for New Inhibitors:** Computational studies are identifying new scaffolds. One 2025 study used virtual screening of ~37,000 Marine Natural Products (MNPs) to identify leads like **CMNPD14329** and **MNPD13399** that bind stably to PqsR [7] [8]. Another 2024 study established a multidimensional virtual screening model, finding that effective PqsR inhibitors typically feature **two**

aromatic rings, one hydrogen bond acceptor, and two hydrophobic groups, forming key interactions with amino acids TYR258, ILE236, LEU208, and GLN194 [5].

- **High-Throughput Screening Results:** A 2025 screen of over 100,000 compounds identified 30 PqsR inhibitors with IC₅₀ values in the nanomolar to low micromolar range. Most hits were structurally novel, highlighting the potential for discovering new chemotypes [9].

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